2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 1008396-49-3
VCID: VC4339744
InChI: InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21)
SMILES: CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C14H17F3N2O4S
Molecular Weight: 366.36

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide

CAS No.: 1008396-49-3

Cat. No.: VC4339744

Molecular Formula: C14H17F3N2O4S

Molecular Weight: 366.36

* For research use only. Not for human or veterinary use.

2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide - 1008396-49-3

Specification

CAS No. 1008396-49-3
Molecular Formula C14H17F3N2O4S
Molecular Weight 366.36
IUPAC Name 2-acetamido-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]butanamide
Standard InChI InChI=1S/C14H17F3N2O4S/c1-9(20)18-12(6-7-24(2,22)23)13(21)19-11-5-3-4-10(8-11)14(15,16)17/h3-5,8,12H,6-7H2,1-2H3,(H,18,20)(H,19,21)
Standard InChI Key UGQNYDZRHCSSGZ-UHFFFAOYSA-N
SMILES CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F

Introduction

The compound 2-acetamido-4-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex organic molecule that incorporates several functional groups, including an acetamido group, a methylsulfonyl group, and a trifluoromethylphenyl group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, starting from readily available precursors. A general approach might include:

  • Preparation of the Butanamide Backbone: This could involve the reaction of a suitable butanoic acid derivative with an amine.

  • Introduction of the Acetamido Group: This might involve acetylation of an amino group.

  • Introduction of the Methylsulfonyl Group: This could be achieved through oxidation of a methylthio group.

  • Introduction of the Trifluoromethylphenyl Group: This might involve a nucleophilic substitution or coupling reaction.

Potential Biological Applications

Compounds with similar structures have been explored for various biological activities, including anti-inflammatory and anticancer effects. The presence of a trifluoromethyl group often enhances lipophilicity, which can improve membrane permeability and bioavailability. The methylsulfonyl group can contribute to metabolic stability.

Biological ActivityRelevant CompoundsMechanism
Anti-inflammatorySimilar sulfonamidesEnzyme inhibition
AnticancerFluorinated compoundsCell cycle disruption

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator